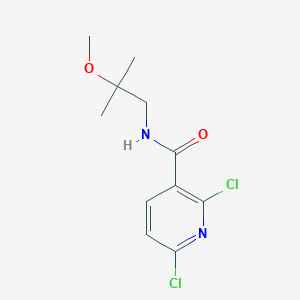
2,6-Dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Dichloropyridine” is an aryl chloride and a chloropyridine with the formula C5H3Cl2N . It’s a white solid and serves as a precursor to the antibiotic enoxacin .
Synthesis Analysis
“2,6-Dichloropyridine” is produced by the direct reaction of pyridine with chlorine . A synthetic route to an important intermediate, 4-amino-2,6-dichloropyridine, has been developed. This involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction .
Molecular Structure Analysis
The molecular formula of “2,6-Dichloropyridine” is C5H3Cl2N . Its molecular weight is 147.99 .
Chemical Reactions Analysis
The synthesis of 4-amino-2,6-dichloropyridine involves several reactions, including oxidation, nitration, and reduction .
Physical And Chemical Properties Analysis
“2,6-Dichloropyridine” is a solid with a melting point of 83-86°C . It has a molecular weight of 147.99 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Pyridine carboxamide derivatives have been synthesized and characterized through various methods, demonstrating the versatility of pyridine carboxamides in chemical synthesis. For instance, studies on the synthesis of monoamide isomers from pyridine carboxylic acids have highlighted the importance of structural characterization using spectroscopic techniques, such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-visible (UV-vis) spectroscopy (Kadir, Mansor, & Osman, 2017). These methods are crucial for understanding the molecular structure and reactivity of pyridine carboxamides.
Antimicrobial Activity
Certain pyridine-2,6-carboxamide-derived Schiff bases have been prepared and evaluated for their antimicrobial properties, showcasing the potential of these compounds as bactericidal and fungicidal agents. The research indicates significant antimicrobial activity, comparable to known antibiotics, suggesting a possible application in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Photochemical Properties
Studies on the photochemical behavior of 3-pyridinecarboxamide in methanol under UV-irradiation have provided insights into the methoxylation and methylation processes. These findings highlight the complex interactions of excited states in the photochemical reactions of pyridine carboxamides, offering a pathway to explore novel photochemical synthesis techniques (Sugimori & Itoh, 1986).
Synthetic Applications
The versatility of pyridine carboxamides in organic synthesis is further demonstrated by their use in the synthesis of complex molecules. For instance, an efficient synthesis route has been developed for a key intermediate of a potent dopamine and serotonin receptors antagonist, utilizing a derivative of 2,6-dichloro-pyridine carboxamide (Horikawa, Hirokawa, & Kato, 2001). This showcases the compound's role in facilitating the development of pharmaceutical agents targeting specific receptors in the nervous system.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,6-dichloro-N-(2-methoxy-2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,17-3)6-14-10(16)7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXWVXXBIBFLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(N=C(C=C1)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

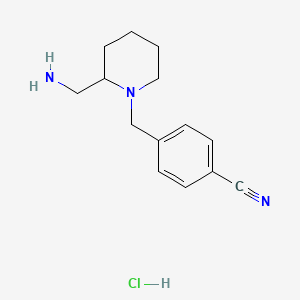
![N-(2,3-dihydro-1H-inden-2-yl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2478057.png)

![N~4~-(2-methoxybenzyl)-5-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2478059.png)
![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2478061.png)

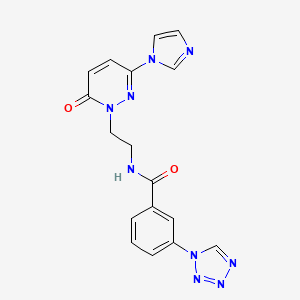
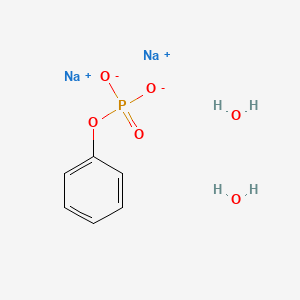

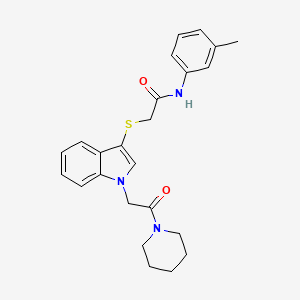

![ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2478070.png)
![N-(1-cyanocyclopentyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2478074.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(oxolan-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2478077.png)